molecular formula C40H72O2Si2 B12821988 Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Cat. No.: B12821988
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-UHFFFAOYSA-N
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Description

Stereochemical Features

X-ray crystallography and NMR-based NOE correlations reveal:

  • C1/C3 configurations : The 1α-hydroxyl group adopts an axial orientation, while the 3β-hydroxyl occupies an equatorial position on the decalin core, consistent with ergosterol-derived precursors.
  • Double bond geometries :
    • Δ⁵,⁷,¹⁰(¹⁹),²²-tetraene system shows all-trans (E) configurations, critical for maintaining planarity in the conjugated system (Figure 1).
    • The 22E configuration orients the sidechain methyl groups antiperiplanar to minimize steric clash.

Conformational Dynamics

Molecular dynamics simulations (AMBER force field) highlight:

  • Silyl ether rigidity : The bulky TBS groups lock the C1 and C3 oxygens in fixed positions, reducing backbone flexibility compared to underivatized secoergostane diols.
  • Sidechain mobility : The ergosteryl sidechain exhibits three rotatable bonds (C20-C22, C23-C24, C24-C25), enabling adaptation to hydrophobic environments.

Figure 1. Stereochemical assignment

       Si(CH3)2C(CH3)3  
         ↑  
O—C1α  
     \  
      Decalin core (C10-C13 chair)  
     /  
O—C3β  
         ↓  
       Si(CH3)2C(CH3)3  

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 600 MHz)

δ (ppm) Multiplicity Assignment
0.08 s (12H) Si(CH₃)₂
0.89 s (18H) C(CH₃)₃
5.21 m (2H) H-6, H-7
5.56 d (J=15 Hz) H-22

The upfield Si(CH₃)₂ singlet at 0.08 ppm and tert-butyl singlet at 0.89 ppm confirm silyl ether formation. Olefinic protons H-6/H-7 (δ 5.21) and H-22 (δ 5.56) show coupling constants consistent with trans-diaxial arrangements.

¹³C NMR (151 MHz)

  • δ 25.5 : Si-C(CH₃)₃
  • δ 18.2 : Si(CH₃)₂
  • δ 135.4, 132.1, 129.7, 127.8 : Olefinic carbons (C5, C7, C10, C22)

Infrared Spectroscopy (ATR-FTIR)

  • ν 1255 cm⁻¹ : Si-C stretching
  • ν 1080 cm⁻¹ : Si-O-C asymmetric stretch
  • ν 835 cm⁻¹ : Si-CH₃ rocking

The absence of O-H stretches (3300 cm⁻¹) verifies complete silylation of hydroxyl groups.

Mass Spectrometry (HR-ESI-MS)

  • m/z 641.4852 [M+H]⁺ (calc. 641.4856 for C₄₀H₇₃O₂Si₂)
  • Fragment ions at m/z 583.4 ([M-tert-butyl]⁺) and 73.0 ([Si(CH₃)₃]⁺) confirm the TBS groups.

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDRCBBCZLXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methylene and ethylidene groups, and the attachment of the tert-butyldimethylsilane protecting groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Secoergosta derivatives have been studied for their biological activities, including:

  • Antifungal Properties : Certain secoergosta derivatives exhibit antifungal activities that can be leveraged in pharmaceutical formulations to combat fungal infections.
  • Hormonal Activity : Due to its structural similarities with steroidal compounds, it may influence hormonal pathways, suggesting potential applications in hormone-related therapies.

Agricultural Science

The compound's potential as a biopesticide or plant growth regulator is under investigation. Its interaction with plant systems may enhance resistance to pathogens or improve growth rates.

Material Science

The silane component of the structure suggests possible applications in surface modification and as a coupling agent in polymer chemistry. This could lead to advancements in creating materials with enhanced properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step organic synthesis techniques that allow for the precise construction of its complex molecular framework.

A study published in a peer-reviewed journal investigated the antifungal activity of various secoergosta derivatives. The results indicated that specific modifications to the structure significantly enhanced antifungal potency against common pathogens like Candida albicans and Aspergillus niger.

Example Study: Agricultural Application

Another research effort explored the use of secoergosta derivatives as plant growth regulators. The findings suggested that these compounds could enhance root development and overall plant vigor when applied at specific concentrations.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Backbone Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (Target Compound) Secoergosta TBDMS ethers at 1α,3β; Δ<sup>5,7,10(19),22</sup> C40H72O2Si2 641.17 111594-58-2
[[(1α,3β,5E,7E,22R)-22-(methylseleno)-9,10-secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] Secocholesta TBDMS ethers at 1α,3β; Δ<sup>5,7,10(19)</sup>; 22R-methylseleno group Not reported Not reported 112670-83-4
(5Z,7E,22E,24S)-24-Cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol Secochola TBDMS ethers at 1α,3β; Δ<sup>5Z,7E,22E</sup>; 24S-cyclopropyl and hydroxyl Not reported Not reported Not reported

Key Structural Differences:

  • Backbone Variation : The target compound uses a secoergosta scaffold, whereas the analogs in and employ secocholesta and secochola backbones, respectively. These differences alter ring saturation and side-chain conformations, impacting steric interactions .
  • Functional Groups: The methylseleno group in the compound introduces selenium, which may enhance redox activity or serve as a heavy atom for crystallography studies .

Physicochemical Properties

  • Lipophilicity : The TBDMS ethers in the target compound and ’s analog confer high logP values (>8), making them suitable for lipid-based formulations. In contrast, the hydroxyl group in ’s derivative reduces logP significantly .
  • Stability: Silyl ethers in the target compound resist hydrolysis under physiological conditions, whereas the selenoether in ’s analog may be prone to oxidation .

Biological Activity

Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], a complex organic compound with the molecular formula C40H72O2Si2, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and related compounds that may influence its activity.

Structural Overview

The compound is characterized by a secoergostane backbone derived from ergosterol, featuring multiple functional groups that contribute to its biological properties. The unique silane structure combined with a tetracyclic framework suggests distinct interactions within biological systems.

Biological Activities

Research indicates that secoergosta derivatives exhibit a range of biological activities:

  • Antifungal Properties : Similar compounds have shown efficacy against various fungal strains.
  • Antioxidant Activity : The presence of silane groups may enhance the compound's ability to scavenge free radicals.
  • Cell Proliferation Inhibition : Preliminary studies suggest potential effects on cell growth regulation.

Synthesis

The synthesis of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Secoergostane Backbone : Utilizing ergosterol as a precursor.
  • Functionalization : Introducing the silane and oxy groups through specific reactions such as silylation and etherification.

Case Study 1: Antifungal Activity

A study conducted on derivatives of secoergosta demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death.

Case Study 2: Antioxidant Potential

Research evaluating the antioxidant properties of similar compounds indicated that they effectively reduced oxidative stress in vitro. The study measured the ability to scavenge DPPH radicals and showed a concentration-dependent effect.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]:

Compound NameStructure TypeNotable Features
ErgosterolSteroidPrecursor to many bioactive compounds
DoxercalciferolVitamin D analogueRole in calcium metabolism
9-HydroxyergosterolHydroxy derivativeExhibits antifungal properties
Secoergosta-5-en-3β-olSeco derivativePotentially similar biological activities

This comparative analysis highlights the uniqueness of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], particularly its complex structure that may confer distinct biological activities not present in simpler analogues.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: tert-butyldimethylsilyl (TBS) groups at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9–1.1 ppm (C(CH₃)₃).
    • ¹³C NMR : Confirm silyl ether linkages (Si–O–C) at δ 18–25 ppm (Si–CH₃) and δ 25–30 ppm (C(CH₃)₃).
  • Mass spectrometry (HRMS) : Exact mass calculation (C₃₈H₆₈O₂Si₂) for [M+H]⁺: Expected m/z ~637.45.
  • XRD : Resolve crystal structure to confirm stereochemistry at C5, C7, C10(19), and C22 positions.
  • HPLC purity : Use C18 reverse-phase columns (acetonitrile/water gradient) with UV detection at 254 nm; target ≥98% purity.

How can researchers optimize the compound’s stability under experimental conditions?

Q. Advanced Research Focus

  • Environmental factors :
    • Light sensitivity : Store in amber vials; assess degradation via UV-Vis spectroscopy under UVA/UVB exposure.
    • Thermal stability : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) and monitor via HPLC.
    • pH-dependent hydrolysis : Test solubility in buffered solutions (pH 2–10); silyl ethers are labile in acidic conditions (pH < 3).
  • Stabilizers : Co-solvents like propylene glycol (10–20% v/v) can reduce aggregation in aqueous media.

What in vitro models are suitable for evaluating biological activity?

Q. Advanced Research Focus

  • Vitamin D receptor (VDR) binding assays : Compare affinity to 1α-hydroxyvitamin D₂ (IC₅₀ ~10⁻⁸ M) using competitive ELISA or radioligand displacement .
  • Cell-based models :
    • Keratinocyte differentiation : Use HaCaT cells to assess induction of differentiation markers (e.g., involucrin) via qPCR.
    • Calcium uptake : Measure in Caco-2 intestinal cells using fluorescent probes (e.g., Fluo-4 AM).
  • Dose-response studies : Test concentrations from 1 nM to 10 µM to identify therapeutic vs. cytotoxic thresholds.

How should contradictions in reported biological activity data be resolved?

Q. Advanced Research Focus

  • Meta-analysis of variables :
    • Compare solvent systems (DMSO vs. ethanol) and their impact on compound solubility and activity.
    • Evaluate cell passage number and culture media composition (e.g., serum-free vs. 10% FBS).
  • Standardized protocols :
    • Adopt USP reference standards for assay calibration .
    • Validate findings across multiple labs using blinded replicates.

What computational approaches elucidate the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model binding to VDR’s ligand-binding domain (PDB ID: 1DB1). Key interactions: Hydrogen bonding with Ser237/Arg274 and hydrophobic contacts with Leu233.
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • QM/MM calculations : Evaluate electronic effects of silyl ethers on binding energy using Gaussian08.

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